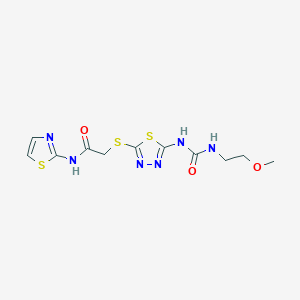
2-((5-(3-(2-methoxyethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-(3-(2-methoxyethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C11H14N6O3S3 and its molecular weight is 374.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((5-(3-(2-methoxyethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a derivative of the thiadiazole family, known for its diverse biological activities. This article explores its biological activity, including potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C11H14N6O3S3, with a molecular weight of 374.5 g/mol. The structure features a thiadiazole ring, a ureido group, and a methoxyethyl substituent, which contribute to its biological activity.
Biological Activity Overview
-
Anticancer Activity :
- Thiadiazole derivatives have shown promising anticancer properties. For instance, similar compounds have been reported to inhibit cancer cell growth by inducing cell cycle arrest and apoptosis. In vitro studies demonstrated that derivatives like 5-(4-chlorophenyl)-1,3,4-thiadiazole exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 0.28 µg/mL .
- The compound may exert similar effects by modulating pathways related to apoptosis and cell proliferation.
-
Antibacterial Activity :
- The presence of the thiadiazole scaffold has been associated with antibacterial properties against various pathogens. Research indicates that derivatives can inhibit bacterial growth through mechanisms involving disruption of bacterial cell wall synthesis or interference with metabolic pathways .
- The ureido group enhances interactions with biological targets, potentially increasing antibacterial efficacy.
-
Matrix Metalloproteinase Inhibition :
- The compound's structural features suggest it may inhibit matrix metalloproteinases (MMPs), enzymes involved in tissue remodeling and cancer metastasis. MMP inhibition is crucial in therapeutic strategies for chronic wounds and cancer treatment.
The mechanisms underlying the biological activity of this compound are primarily attributed to:
- Hydrogen Bonding : The ureido group facilitates hydrogen bonding with target proteins, enhancing binding affinity and specificity.
- Metal Coordination : The sulfur atoms in the thiadiazole ring may coordinate with metal ions at enzyme active sites, particularly in MMPs.
Table 1: Biological Activities of Thiadiazole Derivatives
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 5-Acetamido-1,3,4-thiadiazole-2-sulfonamide | Structure | Anticancer and diuretic activities |
| 5-(3-indolyl)-1,3,4-thiadiazoles | Structure | Anticancer activity |
| 5-(pyrrolidine)-substituted thiadiazoles | Structure | Enhanced antibacterial activity |
Case Study: Antitumor Effects
A study assessed the cytotoxic effects of various thiadiazole derivatives on human cancer cell lines (HT-29, A431, PC3). Notably, one derivative demonstrated significant apoptosis induction in A431 cells through upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2) . This suggests that this compound could have similar apoptotic effects.
特性
IUPAC Name |
2-[[5-(2-methoxyethylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6O3S3/c1-20-4-2-12-8(19)15-10-16-17-11(23-10)22-6-7(18)14-9-13-3-5-21-9/h3,5H,2,4,6H2,1H3,(H,13,14,18)(H2,12,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCDEVICVHBEHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC1=NN=C(S1)SCC(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N6O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














